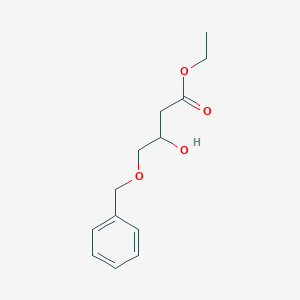

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

科学研究应用

Synthesis of Atorvastatin (Lipitor):

- Ethyl (R)-4-cyano-3-hydroxybutyrate, a potential intermediate in the synthesis of Atorvastatin, is produced efficiently using low-cost materials and Pfnex Expression Technology (Bergeron et al., 2006).

Intermediate for Synthesis of Cyclopropanedioic Acid:

- Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin, providing a promising intermediate for cyclopropanedioic acid synthesis (Jiang Cheng-jun, 2009).

Production of Angiotensin-Converting Enzyme Inhibitors:

- Candida krusei SW2026 is effective in producing ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) with high enantiopurity and yield, which is important for large-scale production of angiotensin-converting enzyme inhibitors (Wen Zhang et al., 2009).

Intermediate for Atorvastatin Synthesis:

- Amidase from Rhodococcus erythropolis shows potential for producing ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in Atorvastatin synthesis (Park et al., 2008).

High Enantiomeric Purity Intermediate:

- A new synthesis method produces ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity, which is an important intermediate for several ACE inhibitors (Herold et al., 2000).

Generation of Optically Pure Ethyl (R)-3-hydroxybutyrate:

- Salt-tolerant microbial esterase WDEst17 efficiently generates optically pure ethyl (R)-3-hydroxybutyrate, an important chiral drug intermediate (Wang et al., 2018).

Generation of Optically Active Ethyl 4-Chloro-3-Hydroxybutyrate:

- A novel method for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells results in high enantiomeric purity and a yield of 33% (Suzuki et al., 1996).

Enantio- and Regiospecific Reduction for ACE Inhibitor Synthesis:

- Baker's yeast reduces ethyl 2,4-dioxo-4-phenylbutyrate to (R)-HPB ester with high enantio- and regiospecificity, useful for ACE inhibitor synthesis (Fadnavis & Radhika, 2004).

Chemo-enzymatic Synthesis of Ethyl (R)-2-Hydroxy-4-Phenylbutyrate:

- Using Pichia pastoris CBS 704 and adsorbing resins, ethyl (R)-2-hydroxy-4-phenylbutyrate is synthesized effectively, an intermediate in ACE inhibitors synthesis (D’Arrigo et al., 2010).

Membrane Reactor for Kinetic Resolution of Ethyl 2-Hydroxy-4-Phenylbutyrate:

- A membrane reactor efficiently carries out kinetic resolution of this compound, important for ACE inhibitor synthesis, resulting in an enantiomeric excess of over 99.5% (Liese et al., 2002).

属性

IUPAC Name |

ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

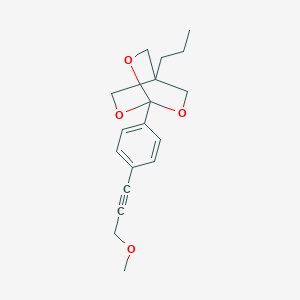

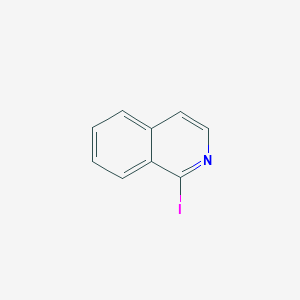

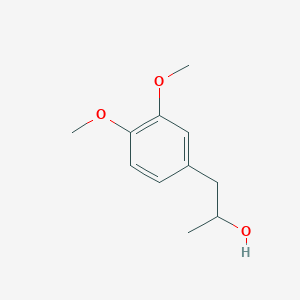

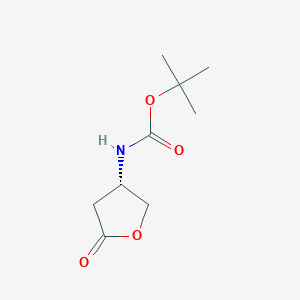

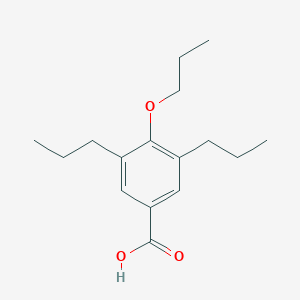

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。